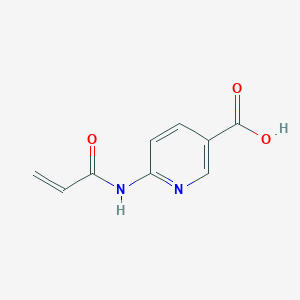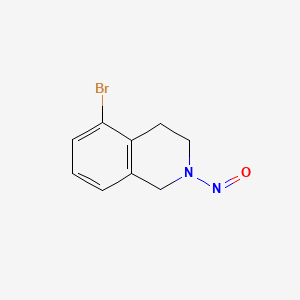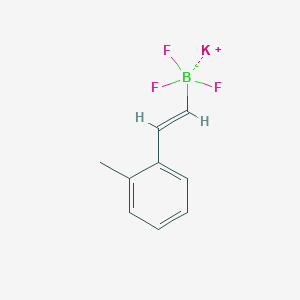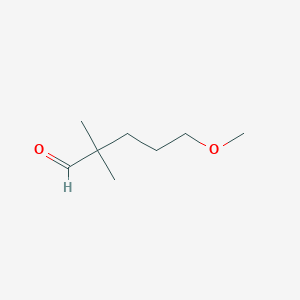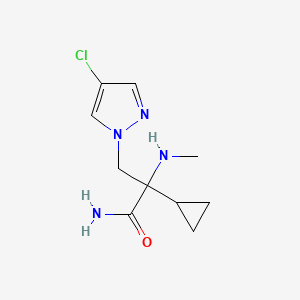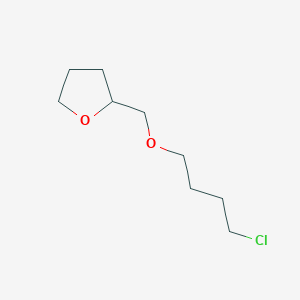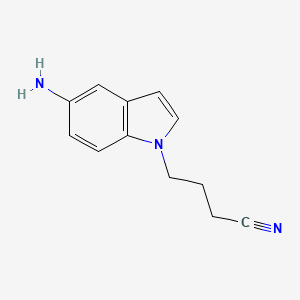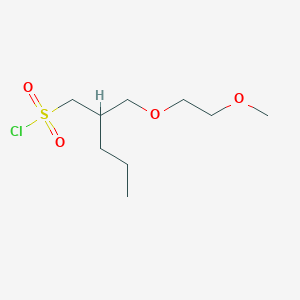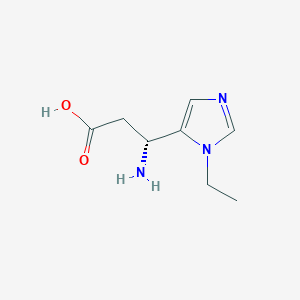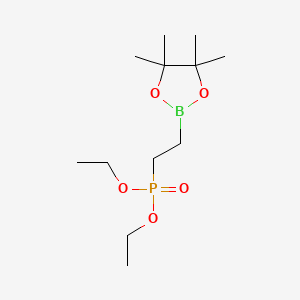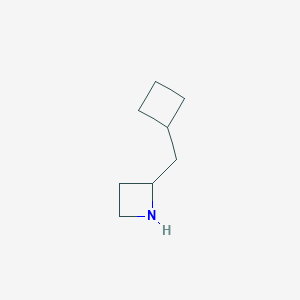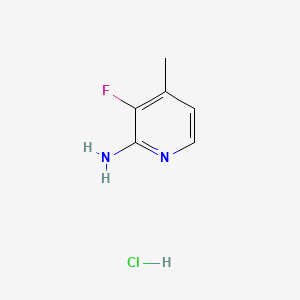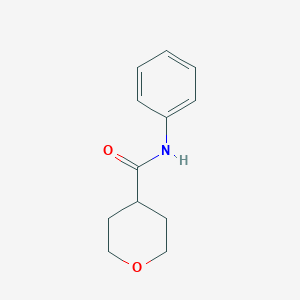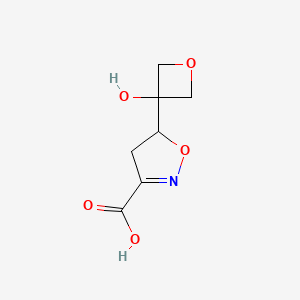
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both oxetane and isoxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxetane and isoxazole rings through multi-step organic reactions. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the use of solvents like DMSO (Dimethyl sulfoxide) under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
化学反应分析
Types of Reactions
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for halogenation or NH₃ (Ammonia) for amination.
Major Products
Oxidation: Formation of 3-oxetanone derivatives.
Reduction: Formation of 3-hydroxyalkyl derivatives.
Substitution: Formation of 3-halogenated or 3-aminated oxetane derivatives.
科学研究应用
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of 5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
3-Hydroxyoxetane: Shares the oxetane ring but lacks the isoxazole moiety.
Isoxazole-3-carboxylic acid: Contains the isoxazole ring but lacks the oxetane moiety.
4,5-Dihydro-1,2-oxazole derivatives: Similar in structure but may have different substituents on the oxazole ring.
Uniqueness
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of both oxetane and isoxazole rings in a single molecule. This dual functionality imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
属性
分子式 |
C7H9NO5 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC 名称 |
5-(3-hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-6(10)4-1-5(13-8-4)7(11)2-12-3-7/h5,11H,1-3H2,(H,9,10) |
InChI 键 |
GHFXUXIJPDWHOA-UHFFFAOYSA-N |
规范 SMILES |
C1C(ON=C1C(=O)O)C2(COC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


